molecular formula C12H12O5 B12633040 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 918814-58-1

3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B12633040
CAS No.: 918814-58-1
M. Wt: 236.22 g/mol
InChI Key: WSUSDIQGWFYTHW-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes acetyl, dihydroxy, and prop-2-en-1-yloxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group. This is followed by acetylation using acetic anhydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzoic acid.

    Reduction: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Potential use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydroxyl and aldehyde groups may form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the acetyl group may participate in acetylation reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the acetyl and prop-2-en-1-yloxy groups.

    3-Acetyl-2,4-dihydroxybenzaldehyde: Lacks the prop-2-en-1-yloxy group.

    3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde: Contains a methoxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the acetyl and prop-2-en-1-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918814-58-1

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-acetyl-2,4-dihydroxy-6-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C12H12O5/c1-3-4-17-10-5-9(15)11(7(2)14)12(16)8(10)6-13/h3,5-6,15-16H,1,4H2,2H3

InChI Key

WSUSDIQGWFYTHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OCC=C)C=O)O

Origin of Product

United States

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